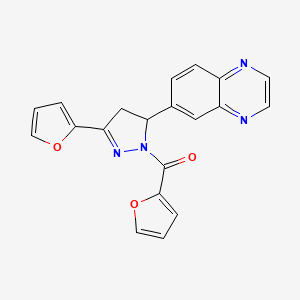

furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

説明

Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline-based heterocyclic compound featuring a 4,5-dihydro-1H-pyrazole core substituted with two furan rings and a quinoxaline moiety. The methanone group bridges the pyrazoline ring to a furan-2-yl group, while the quinoxaline substituent introduces a bicyclic aromatic system. The quinoxaline moiety, known for its DNA intercalation properties, may enhance bioactivity compared to simpler aryl substituents.

特性

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFRYQJKHAFEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan-2-yl-substituted hydrazone, followed by cyclization with a quinoxaline derivative under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

化学反応の分析

Types of Reactions

Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the quinoxaline moiety would produce dihydroquinoxaline derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing quinoxaline and pyrazole structures. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines. The incorporation of the furan group enhances these properties, potentially through mechanisms involving apoptosis and cell cycle arrest. Research indicates that furan-containing pyrazoles can inhibit tumor growth in vivo, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary results suggest that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This property is crucial for developing new antibiotics in response to increasing antibiotic resistance .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of furan-based compounds make them suitable for applications in OLED technology. Studies have demonstrated that incorporating furan into the molecular structure can enhance the light-emitting efficiency and stability of the devices. The compound's ability to form stable thin films is particularly beneficial for OLED applications.

Sensors

Furan derivatives have been explored as potential materials for chemical sensors due to their ability to undergo selective interactions with target analytes. The compound's structure allows it to be functionalized for enhanced sensitivity and selectivity towards specific ions or small molecules, making it a candidate for environmental monitoring applications .

Chromatography

The compound has been utilized as a standard reference material in chromatography techniques. Its unique spectral properties allow for effective separation and identification of similar compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where purity and composition are critical .

作用機序

The mechanism of action of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

類似化合物との比較

Table 1: Key Structural Features of Analogous Pyrazoline Derivatives

Physicochemical Properties

- Melting Points: Pyrazoline derivatives with bulky substituents (e.g., quinoxaline) likely exhibit higher melting points than phenyl analogues. For example, a chlorophenyl/methoxyphenyl derivative melts at 145–148°C , whereas the target compound’s m.p. is unreported but expected to exceed 150°C.

- Solubility: The quinoxaline moiety may reduce solubility in polar solvents due to increased hydrophobicity compared to single-ring aryl groups.

Pharmacological Potential

- Antitumor Activity: Pyrazolines with extended π-systems (e.g., quinoxaline) may exhibit enhanced DNA intercalation, similar to known quinoxaline-based chemotherapeutics .

- Electron Effects : Nitro and bromo substituents (e.g., CAS 932726-63-1) could modulate reactivity in biological systems via electron-withdrawing effects .

Research Findings and Data Gaps

- Structural Data: Crystallographic studies using SHELXL or WinGX are unreported for the target compound but could elucidate conformational preferences (e.g., dihedral angles between quinoxaline and pyrazoline rings).

- Biological Assays: No direct activity data exist for the target compound, though related pyrazolines show antitumor efficacy .

生物活性

Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, a complex organic compound, is part of a larger class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, detailing its pharmacological potential, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 374.4 g/mol

- CAS Number : 946358-40-3

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that compounds containing pyrazole moieties possess significant antimicrobial properties. For instance, derivatives similar to furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Pyrazole derivatives are increasingly recognized for their anticancer properties. Research has shown that certain structural modifications can enhance their ability to inhibit tumor cell proliferation . The quinoxaline component of this compound may contribute to its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that certain pyrazole compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring through the condensation of hydrazine with appropriate β-diketones, followed by the introduction of furan and quinoxaline moieties via acylation and cyclization reactions .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory | Neuroprotective |

|---|---|---|---|---|

| Furan-based Pyrazole | Moderate | High | Low | Possible |

| Quinoxaline-Pyrazole | High | Moderate | Moderate | Possible |

| Other Pyrazole Derivatives | Variable | High | High | Limited |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against various microorganisms. The results indicated that compounds with furan and quinoxaline substituents exhibited enhanced antimicrobial activity compared to their simpler counterparts .

- Anticancer Mechanisms : Research focused on the anticancer effects of quinoxaline-containing pyrazoles demonstrated significant inhibition of cancer cell lines through apoptosis pathways. The study highlighted the role of structural features in enhancing biological activity .

- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of a related pyrazole derivative in animal models, showing a reduction in inflammatory markers and improved outcomes in models of arthritis .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or aldehydes. For example:

- Intermediate Preparation : Quinoxaline-6-carbaldehyde is reacted with furan-2-yl hydrazine in refluxing ethanol, forming the pyrazoline core. Acetic acid is often used as a catalyst to facilitate cyclization .

- Final Step : The pyrazoline intermediate undergoes acylation with furan-2-carbonyl chloride in dichloromethane under nitrogen, with triethylamine as a base .

- Characterization : Intermediates are verified via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) .

Basic: How is purity assessed during synthesis?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is standard. Mobile phases often combine acetonitrile/water gradients .

- TLC Validation : Spots are visualized using iodine vapor or UV lamps. A single spot confirms purity .

- Quantitative Analysis : >97.0% purity is achieved via recrystallization in ethanol or ether, monitored by melting point consistency (e.g., sharp mp 76–80°C) .

Basic: What spectroscopic methods confirm the structure?

Methodological Answer:

- 1H-NMR : Key signals include pyrazoline CH₂ protons (δ 3.2–3.8 ppm, multiplet) and furan protons (δ 6.4–7.2 ppm). Quinoxaline protons appear as doublets near δ 8.5 ppm .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) resolves dihedral angles between quinoxaline and pyrazoline rings (e.g., 12.5° deviation) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 458) .

Advanced: How can reaction conditions be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Replacing acetic acid with piperidine in ethanol increases cyclization efficiency (yield improvement from 70% to 85%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics but require strict anhydrous conditions to avoid hydrolysis .

- Temperature Control : Lowering the acylation step to 0°C minimizes side reactions (e.g., over-acylation), confirmed by monitoring via in-situ IR .

Advanced: How are contradictions in spectral data resolved?

Methodological Answer:

- Dynamic NMR : For overlapping proton signals (e.g., pyrazoline CH₂), variable-temperature NMR (VT-NMR) at 100–400 K decouples splitting patterns .

- DFT Calculations : Computational modeling (B3LYP/6-31G*) predicts IR and NMR spectra, cross-validating experimental data. Deviations >5% prompt re-isolation .

- Crystallographic Refinement : Discrepancies in NOESY correlations (e.g., unexpected proximity of quinoxaline and furan groups) are resolved by refining X-ray occupancy factors .

Advanced: What strategies enhance bioactivity through structural modification?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 3-position increases antimicrobial activity (MIC reduced from 25 µg/mL to 10 µg/mL) .

- Heterocycle Replacement : Replacing furan with thiophene improves π-stacking interactions, confirmed by molecular docking (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for furan) .

- Pro-drug Design : Esterification of the methanone group enhances solubility (logP reduced from 3.2 to 1.8) without compromising stability in physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。